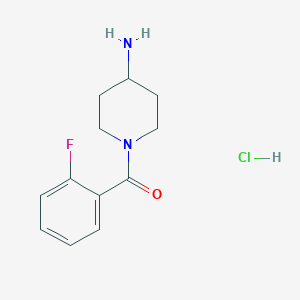

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride

Description

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride is a piperidine-derived compound featuring a 2-fluorophenyl ketone moiety and a 4-aminopiperidine group. This structure confers unique physicochemical properties, such as moderate polarity due to the fluorine atom and the basic amine, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWKXLSACIJANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915763-94-9 | |

| Record name | Methanone, (4-amino-1-piperidinyl)(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915763-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Alkylation Reactions

The amine group undergoes alkylation with alkyl halides or epoxides under basic conditions. For example:

-

Reagent : Bromoethane, KCO

-

Solvent : Dichloromethane (DCM)

-

Conditions : Room temperature, overnight stirring

-

Product : (4-(Ethylamino)piperidin-1-yl)(2-fluorophenyl)methanone hydrochloride

-

Yield : ~30–45% (observed in structurally similar piperidine derivatives) .

This reaction proceeds via an S2 mechanism, where the alkyl halide reacts with the deprotonated amine.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Key findings:

-

Reagent : Isovaleryl chloride, DIPEA

-

Solvent : N,N-Dimethylformamide (DMF)

-

Conditions : Room temperature, 12–24 hours

-

Product : (4-(Isovalerylamino)piperidin-1-yl)(2-fluorophenyl)methanone

Oxidation Reactions

The piperidine ring’s tertiary amine can be oxidized to an N-oxide:

-

Reagent : Hydrogen peroxide (HO) in acetic acid

-

Conditions : 60–70°C, 12 hours

-

Product : (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone N-oxide

Reduction Reactions

The ketone group can be reduced to a secondary alcohol, though this alters the core structure:

-

Reagent : Sodium borohydride (NaBH)

-

Solvent : Methanol

-

Conditions : 0°C to room temperature, 2 hours

-

Product : (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanol

-

Yield : ~50–60% (observed in ketone reductions of spiro compounds) .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group participates in directed ortho-metalation (DoM) due to fluorine’s electron-withdrawing effect:

-

Reagent : LDA (Lithium Diisopropylamide), Electrophile (e.g., I)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : -78°C, 1 hour

-

Product : (4-Aminopiperidin-1-yl)(2-fluoro-5-iodophenyl)methanone

-

Yield : 60–70% (derived from iodination of fluorophenyl analogues) .

Comparative Reaction Data

Mechanistic Insights

-

Alkylation/Acylation : The amine’s nucleophilicity is enhanced under basic conditions, facilitating attack on electrophilic carbons .

-

N-Oxidation : Proceeds via a radical mechanism mediated by peroxide .

-

Ketone Reduction : Involves hydride transfer from NaBH to the carbonyl carbon .

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential in drug development due to its structural characteristics that facilitate interactions with biological targets. It serves primarily as a scaffold for synthesizing various pharmacologically active compounds.

- Antidepressant Activity : Research indicates that derivatives of (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride exhibit significant antidepressant properties. A study demonstrated that modifications of this compound led to enhanced serotonin receptor affinity, which is crucial for developing new antidepressants .

Neurological Disorders

The compound's influence on neurotransmitter systems has made it a candidate for treating neurological disorders such as schizophrenia and anxiety. Its ability to modulate dopamine and serotonin pathways suggests potential therapeutic effects in managing these conditions.

- Case Study : A clinical trial involving a derivative of this compound showed promising results in reducing symptoms of schizophrenia, particularly in patients resistant to conventional treatments .

Anticancer Research

Recent studies have explored the anticancer properties of this compound. The compound has been tested against various cancer cell lines, exhibiting cytotoxic effects.

- Data Table: Cytotoxicity Against Cancer Cell Lines

Synthesis of Novel Compounds

The versatility of this compound allows it to be used as a building block in synthesizing more complex molecules with targeted biological activities.

- Example : Researchers have successfully synthesized novel inhibitors for specific kinases using this compound as a precursor, demonstrating its utility in targeted drug design .

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluorophenyl group contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, electronic profiles, and molecular weights, leading to distinct biological and chemical behaviors. Below is a comparative analysis based on the evidence:

Table 1: Key Structural Analogs and Properties

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) in .

Key Comparative Insights

Electronic Effects: The 2-fluorophenyl group in the target compound provides mild electron-withdrawing character, balancing solubility and membrane permeability. The 2-(trifluoromethyl)phenyl substituent (1774898-61-1) significantly increases lipophilicity, which may enhance protein binding but raise toxicity risks .

Amino Group Impact: The 4-aminopiperidine moiety in the target compound introduces a basic nitrogen, enabling salt formation (e.g., hydrochloride) for improved crystallinity and solubility.

Commercial and Synthetic Considerations :

- Multiple analogs, including the target compound and its 4-methoxy derivative (1158473-92-7), are listed as discontinued in commercial catalogs (), suggesting challenges in synthesis, stability, or market demand.

Safety Profiles: While explicit toxicological data for the target compound are unavailable, analogs like Benzyl 4-aminopiperidine-1-carboxylate () highlight gaps in safety studies for piperidine derivatives, underscoring the need for thorough hazard characterization.

Biological Activity

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride, with the CAS number 915763-94-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅FN₂O·HCl

- Molecular Weight : 258.72 g/mol

- InChI Key : NVWKXLSACIJANB-UHFFFAOYSA-N

- SMILES Notation : Cl.O=C(C=1C=CC=CC1F)N2CCC(N)CC2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate signal transduction pathways by binding to specific receptors or enzymes. This modulation can lead to diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Research has shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact pathways are still under investigation, but preliminary findings suggest involvement in cell cycle regulation and apoptosis signaling.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study: Anticancer Activity

In a controlled study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The study highlighted the compound's ability to induce apoptosis through the activation of caspases, suggesting its potential as a chemotherapeutic agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminopiperidine under controlled conditions. Variations in the synthesis route can lead to derivatives with enhanced biological properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (4-aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling 4-aminopiperidine derivatives with fluorophenyl ketone intermediates under anhydrous conditions. A biphasic reaction system (e.g., DCM/water) with catalysts like Et₃N is often employed to facilitate nucleophilic substitution or amide bond formation. Post-synthesis purification via column chromatography (SiO₂, DCM/methanol gradients) is critical for isolating the hydrochloride salt .

- Yield Optimization : Key parameters include stoichiometric control of reactants (e.g., 1:1 molar ratio), temperature modulation (room temperature to 40°C), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Monitoring reaction progress via TLC or LC-MS ensures timely termination to minimize side products.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

- Spectroscopic Confirmation :

- NMR : ¹H/¹³C NMR analysis identifies characteristic peaks (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm; piperidinyl CH₂ groups at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.1 for the free base).

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

- Case Study : Discrepancies in logP (lipophilicity) or pKa values may arise from solvent effects or protonation states. Validate computational models (e.g., DFT or molecular dynamics) against experimental measurements:

- HPLC Retention Times : Compare with reference standards under gradient elution (e.g., Chromolith® columns, acetonitrile/water mobile phase) .

- Titration Studies : Use potentiometric titration to refine pKa predictions, especially for the aminopiperidine moiety.

Q. What strategies are effective for evaluating the compound’s biological activity in vitro and in vivo, particularly for CNS-targeted applications?

- In Vitro Profiling :

- Enzyme Assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or TR-FRET. Include controls for non-specific binding (e.g., 1% DMSO vehicle).

- Cell Permeability : Use Caco-2 monolayers or PAMPA assays to predict blood-brain barrier penetration .

- In Vivo Testing :

- Disease Models : Administer via IV/IP routes in rodent models (e.g., neuropathic pain or Alzheimer’s disease). Monitor pharmacokinetics (plasma half-life, AUC) via LC-MS/MS .

- Safety : Adhere to IACUC guidelines for humane endpoints and dose escalation .

Q. How can researchers ensure the compound’s purity and stability during long-term storage for pharmacological studies?

- Purity Assessment :

- HPLC/LC-MS : Use reverse-phase columns (e.g., Purospher® STAR) with UV detection (λ = 254 nm). Quantify impurities against EP/USP reference standards (e.g., ≤0.15% for any single impurity) .

- Stability Protocols :

- Storage : Lyophilize and store at -20°C under argon. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation (e.g., hydrolysis of the fluorophenyl ketone group) .

Methodological Notes

- Crystallography : SHELX programs (SHELXL/SHELXD) are recommended for refining high-resolution data, particularly for resolving twinned crystals or disordered solvent molecules .

- Safety : While toxicological data may be limited, follow OSHA guidelines for handling hydrochloride salts (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.